3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
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Overview
Description
3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a complex organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a bromine atom, a phenylsulfanyl group, and an anthra[1,9-cd]isoxazol-6-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of nitrile oxides with unsaturated compounds, followed by functional group modifications . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like primary amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom with an amine can form an amino derivative .
Scientific Research Applications
3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE involves its interaction with specific molecular targets. The phenylsulfanyl group and the isoxazole ring are crucial for binding to biological targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring and is used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist and contains an isoxazole ring.
Ibotenic Acid: A neurotoxin that also contains an isoxazole ring and is used in neuroscience research.
Uniqueness
3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is unique due to its combination of a bromine atom, a phenylsulfanyl group, and an anthra[1,9-cd]isoxazol-6-one core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
12-bromo-10-phenylsulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrNO2S/c21-14-10-15(25-11-6-2-1-3-7-11)16-17-18(14)22-24-20(17)13-9-5-4-8-12(13)19(16)23/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLCXSDFIXKVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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